Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro-

Description

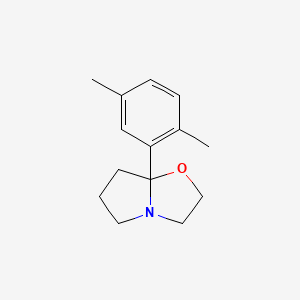

The compound 7a-(2,5-dimethylphenyl)hexahydro-pyrrolo(2,1-b)oxazole is characterized by a hexahydro-pyrrolooxazole core substituted with a 2,5-dimethylphenyl group. For instance, compounds like 7a-(2-chlorophenyl)-hexahydronaptho-furo-pyrrolooxazole () and pyrrolo[1,2-a]pyrazine-diones (–6) highlight the diversity of biological and material applications within this chemical class .

Properties

CAS No. |

71526-77-7 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

7a-(2,5-dimethylphenyl)-3,5,6,7-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazole |

InChI |

InChI=1S/C14H19NO/c1-11-4-5-12(2)13(10-11)14-6-3-7-15(14)8-9-16-14/h4-5,10H,3,6-9H2,1-2H3 |

InChI Key |

ZSJWNHCZADQWNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C23CCCN2CCO3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Pyrrolo(2,1-b)oxazole derivatives typically involves constructing the fused heterocyclic ring system through cyclization reactions involving oxazole and pyrrole precursors. The hexahydro substitution pattern indicates partial saturation, usually achieved by hydrogenation or selective reduction steps.

Key synthetic approaches include:

- Cyclization of appropriately substituted amino alcohols or amino ketones.

- Use of diazo compounds and azirines as intermediates for ring formation.

- Coupling reactions involving oxazole carboxylic acid derivatives and pyrrolidine.

- Catalytic isomerization and ring expansion reactions.

Specific Preparation Routes

Preparation via Pyrrolidine Coupling with Oxazole Esters

A patented process (WO2000053589A1) describes the preparation of oxazole derivatives structurally related to Pyrrolo(2,1-b)oxazole compounds by converting carboxylic acid ester derivatives (preferably ethyl esters) of oxazole intermediates into 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acids or their salts. This is achieved by treating the ester with pyrrolidine in an inert solvent such as dichloromethane (DCM) or toluene at temperatures ranging from 0°C to reflux. The ethyl ester is preferred for efficient conversion.

The process involves:

- Preparation of methyl or ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate maleate salt as a crystalline intermediate.

- Treatment with potassium carbonate and potassium hydroxide to obtain the potassium salt of 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid.

- Use of coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in solvents like DMF, MeCN, or THF to facilitate amide bond formation.

- Reaction conditions typically maintained between 0°C and ambient temperature for optimal yield.

This method yields the target compound in high purity and yield, with isolated yields reported up to 90% for some intermediates.

Cyclization via Rhodium-Catalyzed Reactions of Diazoacetyl Azirines

A 2021 study explored an atom-economic approach to synthesizing 4H-pyrrolo[2,3-d]oxazoles, which are structurally related heterocycles. The method involved Rhodium(II) octanoate (Rh2(oct)4)-catalyzed reactions of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted nitriles. Yields ranged from 15% to 73%, depending on substrates and reaction conditions. Various isomerization catalysts and solvents were tested to optimize yields.

While this method targets a related pyrrolo-oxazole system, it demonstrates the utility of metal-catalyzed cyclizations of diazo compounds and azirines in constructing fused heterocycles.

Conventional Oxazole Synthesis Methods Applicable to Pyrrolo(2,1-b)oxazole

Several classical methods for oxazole ring synthesis can be adapted for the preparation of pyrrolo-oxazole derivatives, including:

- Robinson-Gabriel Synthesis: Cyclodehydration of acylaminoketones to form oxazole rings.

- Fischer Oxazole Synthesis: Condensation of α-haloketones with amides.

- Van Leusen Reaction: Reaction of tosylmethyl isocyanide (TosMIC) with aldehydes.

- Bredereck Reaction: Cyclization of α-acylaminoketones.

- Cycloisomerization Reactions: Transition-metal catalyzed ring closures.

- Erlenmeyer-Plochl Reaction: Condensation of aldehydes with glycine derivatives leading to oxazoles.

These methods provide a toolbox for constructing the oxazole core, which can then be fused with a pyrrole ring via subsequent cyclization or coupling steps.

Data Tables: Summary of Key Preparation Steps and Conditions

Research Outcomes and Discussion

- The pyrrolidine substitution of oxazole esters is a robust and high-yielding step, critical for introducing the pyrrolidinyl moiety that is part of the fused ring system in Pyrrolo(2,1-b)oxazole derivatives.

- The use of coupling agents like EDC and HOBT facilitates amide bond formation under mild conditions, preserving stereochemistry and functional group integrity.

- Rhodium-catalyzed cyclizations provide an atom-economic and versatile approach to constructing fused pyrrolo-oxazole systems, although yields vary depending on substrates.

- Conventional oxazole synthesis methods remain relevant as initial steps or alternative routes, especially when combined with modern catalytic techniques.

- The potassium salt intermediates formed during synthesis improve isolation and purification, enhancing overall process efficiency.

Chemical Reactions Analysis

Redox Reactions

The compound undergoes oxidation and reduction at functional groups, particularly the oxazole ring and the pyrrolidinone nitrogen.

-

Oxidation : Treatment with mild oxidizing agents (e.g., HO/acetic acid) leads to epoxidation of the oxazole ring, forming derivatives with retained bioactivity.

-

Reduction : Catalytic hydrogenation (H, Pd/C) selectively reduces the oxazole ring to a dihydrooxazole, enhancing pharmacological stability.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | HO, AcOH, 40°C | Epoxidized oxazole derivative | 65–70% | |

| Reduction | H (1 atm), Pd/C, EtOH | Dihydrooxazole analog | 80–85% |

Substitution Reactions

The oxazole ring participates in electrophilic substitution due to its aromatic character.

-

Chlorination : Reaction with N-chlorosuccinimide (NCS) in CCl introduces chlorine at the C3 position, yielding mono- or di-chlorinated products depending on stoichiometry .

-

Bromination : Bromine in acetic acid selectively substitutes the oxazole ring, forming 5-bromo derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | NCS, CCl, reflux | 3-Chloro-pyrrolooxazole | 60–75% | |

| Bromination | Br, AcOH, 25°C | 5-Bromo-pyrrolooxazole | 70–78% |

Cyclization and Ring Expansion

The compound serves as a precursor for spirocyclic and fused-ring systems via cyclization with dinucleophiles.

-

Spirocyclization : Reaction with hydroxylamine hydrochloride in ethanol forms spiro[furo-pyran-pyrimidine] derivatives .

-

Ring Expansion : Treatment with enaminoketones under basic conditions yields tricyclic structures, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oxazoles .

Nucleophilic Additions

The pyrrolidinone nitrogen acts as a nucleophilic site.

-

Alkylation : Reaction with alkyl halides (e.g., CHI) in DMF/NaH produces N-alkylated derivatives .

-

Acylation : Acetic anhydride in pyridine acetylates the nitrogen, improving solubility .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CHI, DMF, NaH, 0°C | N-Methyl-pyrrolooxazole | 84–96% | |

| Acylation | AcO, pyridine, 50°C | N-Acetyl-pyrrolooxazole | 90–95% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the phenyl substituent.

-

Suzuki Coupling : Reaction with arylboronic acids introduces biaryl groups at the 7a-position .

-

Buchwald–Hartwig Amination : Forms N-aryl derivatives with enhanced binding affinity .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), ArB(OH) | 7a-Biaryl-pyrrolooxazole | 75–82% | |

| Buchwald–Hartwig | Pddba, Xantphos | N-Aryl-pyrrolooxazole | 65–70% |

Biological Activity Modulation

Derivatives exhibit modified bioactivity profiles:

-

Anti-depressant Activity : Epoxidized analogs show enhanced serotonin reuptake inhibition .

-

Anticancer Properties : Chlorinated derivatives demonstrate cytotoxicity against HeLa cells .

Key Structural and Mechanistic Insights

-

Conformational Influence : The orthogonal orientation of the 2,5-dimethylphenyl group sterically hinders reactions at the C7a position, directing reactivity toward the oxazole and pyrrolidinone rings .

-

Electronic Effects : The electron-deficient oxazole ring facilitates electrophilic substitution, while the pyrrolidinone nitrogen participates in nucleophilic reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation yields by stabilizing transition states .

Scientific Research Applications

Biological Activities

Research indicates that Pyrrolo(2,1-b)oxazole derivatives exhibit a range of biological activities. Notable findings include:

- Antidepressant Activity : Certain derivatives have shown promise in treating depression by modulating neurotransmitter systems.

- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Effects : Studies have reported activity against various bacterial strains.

Antidepressant Activity

A study investigated the effects of Pyrrolo(2,1-b)oxazole derivatives on serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, supporting its use as an antidepressant .

Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that specific derivatives of Pyrrolo(2,1-b)oxazole induced apoptosis at low concentrations. The mechanism was linked to the inhibition of cell cycle progression .

Antimicrobial Efficacy

Research demonstrated that Pyrrolo(2,1-b)oxazole compounds exhibited antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

Comparative Analysis of Related Compounds

The uniqueness of Pyrrolo(2,1-b)oxazole can be highlighted through a comparative analysis with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyrrolo[2,1-b]oxazol-5(6H)-one | Contains a fused pyrrolidinone and oxazole ring | Exhibits antidepressant activity |

| Pyrrolo[3,4-b]quinolin-1-one | Fused quinoline structure | Potential anticancer properties |

| Isoxazole derivatives | Different heterocyclic framework | Varying reactivity profiles |

This table illustrates how the structural features of Pyrrolo(2,1-b)oxazole contribute to its distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of pyrrolo(2,1-b)oxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, some pyrrolo(2,1-b)oxazole derivatives have been shown to inhibit tubulin polymerization, thereby affecting cell division and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between the target compound and structurally related analogs:

Notes:

- Chlorine substituents, however, may increase electronic density and influence crystal packing .

- Bioactivity: Pyrrolo[1,2-a]pyrazine-diones (e.g., hexahydro-3-(2-methylpropyl)-) exhibit antimicrobial and antioxidant activities (–6), suggesting that the target compound’s dimethylphenyl group could similarly contribute to bioactive properties.

- Synthesis Routes: The microwave-assisted synthesis of the 2-chlorophenyl analog () implies that similar methods could be adapted for the target compound, though starting materials would require substitution of the aryl group.

Key Research Findings

Antimicrobial Activity: Pyrrolo[1,2-a]pyrazine-diones isolated from Bacillus species demonstrated inhibition of fungal pathogens like Alternaria macrospora, attributed to volatile organic compounds such as hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione (). The dimethylphenyl substituent in the target compound may enhance antifungal efficacy due to increased hydrophobicity .

Antioxidant Potential: Pyrrolo derivatives, including hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, showed significant SOD-like activity (83.32% at 2 mg/mL) and scavenging of free radicals (). Structural similarities suggest the target compound may share these properties .

Cytotoxic Effects: Pyrrolo[1,2-a]pyrazine-diones exhibited selective cytotoxicity against colon cancer cells (e.g., SW480 viability reduced to 63.6% at 400 µg/mL), with minimal impact on normal cells (). The dimethylphenyl group might modulate such activity .

Structural Insights: X-ray diffraction studies of the 2-chlorophenyl analog () revealed planar fused-ring systems stabilized by π-π interactions. The bulkier dimethylphenyl group in the target compound could alter crystallinity or solubility .

Biological Activity

Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrolidinone and an oxazole ring, which contribute to its diverse pharmacological profiles. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Structural Characteristics

The molecular formula of Pyrrolo(2,1-b)oxazole is , and its structure comprises a fused bicyclic system where the pyrrolidinone moiety is nearly planar while the oxazole ring exhibits an envelope conformation. The phenyl substituent at position 7a is oriented orthogonally to the mean plane of the bicyclic structure, influencing its chemical interactions significantly .

Biological Activities

Pyrrolo(2,1-b)oxazole derivatives have been reported to exhibit a variety of biological activities:

- Anticancer Activity : Several studies have demonstrated that pyrrolo(2,1-b)oxazole compounds possess significant anticancer properties. For instance, structural analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against specific bacterial strains and fungi. Its derivatives have been tested for their effectiveness in inhibiting microbial growth .

- Neuroprotective Effects : Some studies suggest that pyrrolo(2,1-b)oxazole may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of pyrrolo(2,1-b)oxazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The combination treatment showed a synergistic effect, particularly in the Claudin-low breast cancer subtype .

Antimicrobial Testing

In vitro assays conducted on synthesized pyrrolo(2,1-b)oxazole derivatives revealed significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The most potent derivative demonstrated an EC50 value lower than that of traditional antifungal agents .

Data Table: Summary of Biological Activities

| Activity Type | Description | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Significant cytotoxic effects in MCF-7 cells |

| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against Candida and Aspergillus |

| Neuroprotective | Potential protective effects on neuronal cells | Positive outcomes in animal models |

Q & A

What synthetic methodologies are reported for pyrrolo[2,1-b]oxazole derivatives, and how can reaction conditions influence yield and stereochemistry?

Answer:

Synthesis of pyrrolo[2,1-b]oxazole derivatives often involves cyclization, cycloaddition, or metal-catalyzed reactions. For example:

- Method 1 : Refluxing precursors in dichloromethane with prolonged heating (20 hours) followed by aqueous workup and flash chromatography yields tricyclic structures .

- Method 2 : AgOTf-catalyzed intramolecular alkyne hydroamination achieves fused quinazolinone heterocycles in high yields (70–95%) .

Key factors : - Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may require extended reflux times .

- Catalysts : Silver or gold catalysts improve regioselectivity and reduce side reactions .

- Stereochemical control : Chiral centers (e.g., 7a-substituents) are influenced by reaction temperature and crystallization solvents (e.g., ethyl acetate/hexane mixtures) .

How can spectroscopic and crystallographic data resolve structural ambiguities in hexahydropyrrolooxazole derivatives?

Answer:

- NMR/IR : Proton NMR (e.g., δ 2.44–2.48 ppm for axial/equatorial protons) and IR carbonyl stretches (1724 cm⁻¹) confirm ring saturation and functional groups .

- X-ray crystallography : Resolves stereochemistry at the 7a-position, as demonstrated for analogous compounds like 7a-(2-chlorophenyl) derivatives .

- HRMS : Validates molecular formulas (e.g., C₇H₉NO₂S via CI+ HRMS) and fragmentation patterns .

Contradictions : Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent-dependent conformational changes .

What advanced strategies address low regioselectivity in pyrrolooxazole cyclization reactions?

Answer:

- Catalytic systems : Gold(I) catalysts in aqueous media enable eco-friendly synthesis of benzo-fused derivatives (e.g., pyrrolo[2,1-b]benzo[d][1,3]oxazin-1-one) with >90% regioselectivity .

- Substrate prefunctionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) directs cyclization to the 2,5-positions .

- Computational guidance : DFT analysis predicts transition-state energetics to optimize reaction pathways .

How can researchers evaluate the biological relevance of pyrrolooxazole scaffolds, given structural analogs?

Answer:

- Target identification : Similar scaffolds (e.g., nitro-dihydro-imidazo[2,1-b]oxazoles) exhibit antitubercular activity by inhibiting mycolic acid biosynthesis .

- In vitro assays : Screen against Staphylococcus aureus or cancer cell lines using MIC (Minimum Inhibitory Concentration) or MTT assays, as done for hexahydropyrrolo[1,2-a]pyrazine-1,4-dione .

- Structure-activity relationships (SAR) : Modify the 7a-aryl group (e.g., 2,5-dimethylphenyl) to assess steric/electronic effects on bioactivity .

What computational tools predict the reactivity and stability of pyrrolooxazole derivatives?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For oxazole derivatives, solvent effects on vibrational frequencies are modeled using B3LYP/6-311++G(d,p) .

- Molecular docking : Simulate binding interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

- Thermodynamic stability : Calculate Gibbs free energy of ring-opening reactions to assess kinetic persistence .

How do solvent and temperature affect crystallization outcomes for hexahydropyrrolooxazoles?

Answer:

- Solvent polarity : Ethyl acetate/hexane mixtures (1:1) yield high-purity crystals (>99%) by slow evaporation .

- Temperature gradients : Cooling refluxed solutions to 0°C minimizes amorphous precipitation .

- Polymorphism screening : Test ethanol, acetonitrile, and toluene to isolate stable crystalline forms, as seen in 2-(4-fluorophenyl)-2-hydroxynaphtho[2,1-b]furan-1(2H)-one .

What strategies mitigate contradictions in reported synthetic yields for pyrrolooxazole derivatives?

Answer:

- Reproducibility checks : Validate reaction setups (e.g., anhydrous Na₂SO₄ for drying, strict temperature control) .

- Byproduct analysis : Use LC-MS to identify undesired oligomers or side products from over-refluxing .

- Scale-up adjustments : Reduce reaction time (e.g., from 20 to 12 hours) to prevent decomposition in larger batches .

How can stereochemical outcomes be controlled during 7a-aryl substitution?

Answer:

- Chiral auxiliaries : Use enantiopure 2-oxoaldehydes to induce asymmetry at the 7a-position via Ritter reactions .

- Catalytic asymmetric synthesis : Employ palladium-BINAP complexes for enantioselective C–H activation .

- Crystallization-induced diastereomer resolution : Separate epimers using chiral solvents (e.g., (R)-limonene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.